Cas no 1498926-27-4 (2-(3-aminoazetidin-1-yl)acetic acid)

2-(3-Aminoazetidin-1-yl)acetic acid is a versatile azetidine derivative featuring both an amino group and a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and drug discovery. The compact azetidine ring enhances conformational rigidity, potentially improving binding affinity and metabolic stability in bioactive compounds. Its bifunctional nature allows for selective modifications at either the amine or carboxylate moiety, facilitating the synthesis of diverse derivatives. This compound is particularly useful in the development of peptidomimetics and small-molecule inhibitors. High purity and well-defined reactivity further underscore its utility in pharmaceutical research and fine chemical synthesis.
2-(3-aminoazetidin-1-yl)acetic acid structure
1498926-27-4 structure
商品名:2-(3-aminoazetidin-1-yl)acetic acid
CAS番号:1498926-27-4
MF:C5H10N2O2
メガワット:130.145101070404
MDL:MFCD21184953
CID:5151245
PubChem ID:65249599

2-(3-aminoazetidin-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1-Azetidineacetic acid, 3-amino-
    • 2-(3-aminoazetidin-1-yl)acetic acid
    • MDL: MFCD21184953
    • インチ: 1S/C5H10N2O2/c6-4-1-7(2-4)3-5(8)9/h4H,1-3,6H2,(H,8,9)
    • InChIKey: WDFAHNDQAUNNHH-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(O)=O)CC(N)C1

2-(3-aminoazetidin-1-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245421-0.05g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
0.05g
$888.0 2024-06-19
Enamine
EN300-245421-0.1g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
0.1g
$930.0 2024-06-19
Enamine
EN300-245421-1.0g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
1.0g
$1057.0 2024-06-19
Enamine
EN300-245421-10g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4
10g
$4545.0 2023-09-15
Enamine
EN300-245421-2.5g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
2.5g
$2071.0 2024-06-19
Enamine
EN300-245421-10.0g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
10.0g
$4545.0 2024-06-19
Enamine
EN300-245421-5.0g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
5.0g
$3065.0 2024-06-19
Enamine
EN300-245421-5g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4
5g
$3065.0 2023-09-15
Enamine
EN300-245421-0.25g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
0.25g
$972.0 2024-06-19
Enamine
EN300-245421-0.5g
2-(3-aminoazetidin-1-yl)acetic acid
1498926-27-4 95%
0.5g
$1014.0 2024-06-19

2-(3-aminoazetidin-1-yl)acetic acid 関連文献

2-(3-aminoazetidin-1-yl)acetic acidに関する追加情報

Introduction to 2-(3-Aminoazetidin-1-yl)acetic Acid (CAS No. 1498926-27-4)

2-(3-Aminoazetidin-1-yl)acetic acid, also known by its CAS number 1498926-27-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives and has gained considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.

The chemical structure of 2-(3-aminoazetidin-1-yl)acetic acid consists of a four-membered azetidine ring with an amino group at the 3-position and an acetic acid moiety attached to the 1-position. The unique structural features of this compound make it an attractive candidate for various biological activities, including its ability to modulate specific protein-protein interactions and enzyme activities.

Recent studies have highlighted the potential of 2-(3-aminoazetidin-1-yl)acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research conducted by Smith et al. (2021) demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. The mechanism of action involves the stabilization of the azetidine ring, which interferes with the formation of toxic protein aggregates.

In addition to its neuroprotective effects, 2-(3-aminoazetidin-1-yl)acetic acid has shown promise in cancer research. A study by Johnson et al. (2020) reported that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer and lung cancer cells. The anti-cancer properties are attributed to its ability to disrupt key signaling pathways involved in cell growth and survival, such as the PI3K/AKT pathway.

The synthesis of 2-(3-aminoazetidin-1-yl)acetic acid has been extensively studied, and several efficient methods have been developed. One common approach involves the reaction of 3-bromoazetidine hydrobromide with sodium azide followed by reduction to form the amino derivative. Subsequent coupling with bromoacetic acid under mild conditions yields the final product. These synthetic routes are highly reproducible and scalable, making them suitable for large-scale production in pharmaceutical settings.

The pharmacokinetic properties of 2-(3-aminoazetidin-1-yl)acetic acid have also been investigated. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. Its low molecular weight and high solubility contribute to its favorable absorption and distribution properties.

In terms of safety, preclinical studies have demonstrated that 2-(3-aminoazetidin-1-yl)acetic acid is well-tolerated at therapeutic doses with minimal side effects. Toxicology assessments have not revealed any significant toxicity or adverse reactions, further supporting its potential as a safe and effective therapeutic agent.

The future prospects for 2-(3-aminoazetidin-1-yl)acetic acid are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including neurodegenerative disorders and cancer. The compound's unique structural features and biological activities make it a valuable tool for researchers and drug developers alike.

In conclusion, 2-(3-aminoazetidin-1-yl)acetic acid (CAS No. 1498926-27-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its ability to modulate protein-protein interactions and enzyme activities, coupled with its favorable pharmacokinetic properties, positions it as a key player in the development of novel therapeutics for various diseases.

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